molecular formula C17H28Cl3NO2 B3988351 1-(2,4-Dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride

1-(2,4-Dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride

Cat. No.: B3988351
M. Wt: 384.8 g/mol
InChI Key: XPVCRKHRXAJXQH-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of various cardiovascular conditions due to their ability to block beta-adrenergic receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride typically involves the following steps:

    Formation of the phenoxy intermediate: The reaction between 2,4-dichlorophenol and an appropriate epoxide under basic conditions to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then reacted with 2,4,4-trimethylpentan-2-ylamine under controlled conditions to form the desired product.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and amine groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-(2,4-Dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride has various applications in scientific research:

    Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with similar cardiovascular effects.

    Atenolol: A selective beta-blocker used in the treatment of hypertension.

    Metoprolol: A beta-blocker commonly prescribed for heart conditions.

Uniqueness

1-(2,4-Dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. Its unique combination of functional groups may also influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(2,4-dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27Cl2NO2.ClH/c1-16(2,3)11-17(4,5)20-9-13(21)10-22-15-7-6-12(18)8-14(15)19;/h6-8,13,20-21H,9-11H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVCRKHRXAJXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NCC(COC1=C(C=C(C=C1)Cl)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-Dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride
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1-(2,4-Dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride
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1-(2,4-Dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride
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1-(2,4-Dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride
Reactant of Route 5
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1-(2,4-Dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride
Reactant of Route 6
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1-(2,4-Dichlorophenoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride

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